Product packaging for Fenpiprane(Cat. No.:CAS No. 3540-95-2)

Fenpiprane

Cat. No.: B1207603
CAS No.: 3540-95-2
M. Wt: 279.4 g/mol
InChI Key: JXJPYHDHJZJWRI-UHFFFAOYSA-N
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Description

Fenpiprane, with the systematic IUPAC name 1-(3,3-Diphenylpropyl)piperidine, is a chemical compound of significant interest in pharmacological research . Its molecular formula is C20H25N, and it has a molecular weight of 279.42 g/mol . This tertiary amine is classified as a diphenylmethane derivative and is structurally characterized as an achiral molecule . Historically and in contemporary research, this compound has been primarily investigated for the management of functional gastrointestinal disorders . Its principal mechanism of action is defined as a competitive antagonism at muscarinic acetylcholine receptors . This antimuscarinic activity underlies its observed spasmolytic properties, which involve the inhibition of smooth muscle contraction and the reduction of glandular secretions . This makes it a valuable compound for studying pathways involved in gastrointestinal motility and spasms. The compound is often utilized in its hydrochloride salt form (CAS 3329-14-4) to enhance stability and solubility in aqueous systems, which is advantageous for in vitro research applications . This compound is listed in the ATC classification system under A03AX01 as "Other drugs for functional gastrointestinal disorders," highlighting its recognized pharmacological role . ATTENTION: This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N B1207603 Fenpiprane CAS No. 3540-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,3-diphenylpropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJPYHDHJZJWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188883
Record name Fenpiprane
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Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3540-95-2
Record name Fenpiprane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3540-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpiprane [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpiprane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenpiprane
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Record name FENPIPRANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2FVB1RL5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthetic Methodologies and Chemical Derivatization of Fenpiprane

Established Synthetic Routes for Fenpiprane

Historically, the synthesis of 3,3-diarylpropylamines, including this compound, often involved multi-step processes acs.org. However, modern synthetic chemistry has favored more streamlined and sustainable methodologies.

Cascade Synthesis Approaches of this compound

A prominent and modern synthetic approach to this compound involves a cascade reaction known as rhodium-catalyzed hydroaminomethylation acs.orgacs.org. This one-pot cascade strategy is highly effective in producing amines directly from inexpensive alkenes acs.orgacs.org. The process typically involves a sequence of reactions:

Hydroformylation: An alkene undergoes hydroformylation to form an aldehyde acs.orgacs.org.

Condensation: The aldehyde then condenses with an amine (such as piperidine) to form an enamine or imine acs.orgacs.org.

Hydrogenation: The imine or enamine is subsequently hydrogenated to yield the desired amine, this compound acs.orgacs.org.

This cascade approach offers a convenient and atom-economic route to this compound and related pharmaceuticals acs.orgacs.org.

Rhodium-Catalyzed Hydroaminomethylation in this compound Synthesis

The rhodium-catalyzed hydroaminomethylation of 1,1-diphenylethene is a key method for this compound synthesis acs.orgacs.orgnih.govthieme-connect.com. This method utilizes a rhodium catalyst, often in conjunction with a Naphos ligand, enabling an atom-economic and environmentally benign synthesis under relatively mild conditions acs.orgacs.orgnih.govthieme-connect.comacs.org. The process efficiently converts the olefin substrate into the desired amine intermediate, which can be further processed into this compound hydrochloride .

Research findings have demonstrated the efficacy of this method:

A novel rhodium catalytic system with Naphos as a ligand was developed for efficient hydroaminomethylation of 1,1-diphenylethene under mild conditions acs.orgacs.orgnih.govthieme-connect.com.

This approach facilitates an atom-economic and environmentally benign synthesis of this compound acs.orgacs.orgnih.govthieme-connect.com.

Earlier reports on hydroaminomethylation of 1,1-diphenylethene with piperidine (B6355638) showed varying yields, with some one-pot reactions yielding only 20% acs.orgacs.org. However, more efficient one-pot syntheses have improved the yield of this compound to 72% using PBu₃/[Rh(cod)Cl]₂ as a catalyst system acs.orgacs.org.

Further optimization with a rhodium catalytic system using Naphos as a ligand (0.1% Rh, L/Rh = 4) under mild conditions (CO/H₂ = 20/10 bar) has furnished 3,3-diphenylpropylamines effectively acs.org. For instance, this compound was obtained with an 88% yield and 99% conversion in a small-scale synthesis thieme-connect.com.

Key Data from Rhodium-Catalyzed Hydroaminomethylation of 1,1-Diphenylethene

Catalyst SystemLigandConditionsYield of this compoundConversionReference
PBu₃/[Rh(cod)Cl]₂ (1% Rh)-One-pot72%- acs.orgacs.org
Rh catalystNaphosMild (CO/H₂ = 20/10 bar)88%99% thieme-connect.com

Reductive Amination Strategies for this compound Precursors

Reductive amination is a fundamental reaction in organic synthesis for the formation of carbon-nitrogen bonds, playing a paramount role in pharmaceutical and medicinal chemistry due to its synthetic merits and the widespread presence of amines in biologically active compounds masterorganicchemistry.comnih.gov. It involves the condensation of an aldehyde or ketone with an amine to form an imine, followed by the reduction of the imine to the corresponding amine masterorganicchemistry.com.

While the direct synthesis of this compound via a standalone reductive amination sequence is not as prominently highlighted as the hydroaminomethylation, the cascade hydroaminomethylation process itself incorporates a reductive amination step acs.orgacs.org. This highlights the importance of reductive amination in the broader synthetic landscape of this compound and related 3,3-diarylpropylamines. Various reducing agents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are commonly employed in reductive amination masterorganicchemistry.com.

Exploration of Novel Synthetic Pathways for this compound Analogs

The methodologies developed for this compound synthesis, particularly the rhodium-catalyzed hydroaminomethylation, are often extensible to the synthesis of related pharmaceutical compounds and analogs acs.orgacs.orgnih.govthieme-connect.com. This approach allows for the convenient synthesis of a range of 3,3-diphenylpropylamines, which are significant scaffolds in various pharmaceuticals acs.orgacs.org.

Atom-Economic and Environmentally Benign Synthesis Approaches

The rhodium-catalyzed hydroaminomethylation route is a prime example of an atom-economic and environmentally benign synthesis approach for this compound and its analogs acs.orgacs.orgnih.govthieme-connect.com. Key features contributing to its "green" chemistry profile include:

High Atom Economy: The reaction efficiently incorporates most of the atoms from the starting materials into the final product, minimizing waste acs.orgacs.orgnih.govthieme-connect.com.

Mild Reaction Conditions: The process can be carried out under relatively mild conditions, reducing energy consumption acs.orgacs.orgnih.govthieme-connect.com.

Reduced Waste: Compared to traditional multi-step methods, this approach generates less waste .

Use of Inexpensive Starting Materials: The synthesis can utilize readily available and inexpensive alkenes as starting materials acs.orgacs.org.

This focus on atom-economic and environmentally benign synthesis reflects a broader trend in pharmaceutical chemistry towards more sustainable and efficient production methods acs.orgresearchgate.netacs.org. The development of novel catalytic systems and one-pot cascade strategies continues to be a crucial area of research for expanding the scope of such methodologies for this compound and its derivatives acs.orgacs.orgresearchgate.netuni-muenchen.de.

Pharmacological Mechanisms and Molecular Interactions of Fenpiprane

Intracellular Signaling Cascades Influenced by Fenpiprane

G-protein coupled receptors (GPCRs) constitute a large family of cell surface receptors that detect extracellular molecules and activate cellular responses through their coupling with G proteins. wikipedia.orgmdpi.com The canonical GPCR signaling pathway is initiated when a ligand binds to the receptor, leading to a conformational change that promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha-subunit of an associated heterotrimeric G-protein complex. mdpi.comebi.ac.ukjax.org The GTP-bound alpha-G-protein then dissociates from the beta- and gamma-subunits, and both activated subunits proceed to transmit signals within the cell. mdpi.comebi.ac.ukjax.org These pathways can include the cAMP signal pathway and the phosphatidylinositol signal pathway, among others. wikipedia.orgnih.gov As an antagonist of muscarinic acetylcholine (B1216132) receptors, which are a type of GPCR, this compound would interfere with the normal activation of these receptors by acetylcholine. This interference would consequently modulate the downstream G-protein coupled signaling cascades that are typically initiated by muscarinic receptor activation, thereby influencing cellular signaling and gene expression related to gastrointestinal functions. However, the precise details of how this compound specifically influences these complex intracellular signaling cascades (e.g., its direct impact on cAMP levels or phospholipase C activity) are not explicitly elaborated in the provided search results.

Preclinical Pharmacological Investigations of Fenpiprane

In Vitro Cellular and Tissue-Based Pharmacological Assessments

In vitro studies using cell lines and isolated organ preparations provide valuable insights into the direct effects of Fenpiprane on specific biological targets and tissues, free from systemic influences adinstruments.com.

Receptor Occupancy and Functional Assays in Cell Lines

Receptor occupancy and functional assays in cell lines are standard methods to determine if a compound binds to specific receptors and how this binding affects receptor activity frontagelab.comice-biosci.comcreative-biolabs.com. While general information on receptor binding and functional assays in cell lines is available frontagelab.comice-biosci.comcreative-biolabs.comgoogleapis.comsbdrugdiscovery.commdpi.complos.org, specific data detailing this compound's interaction with particular receptors in cell line models were not prominently found in the search results. One result mentions the use of a human vasopressin V2 receptor binding assay on a 1321N1 cell line in the context of vasopressin receptor antagonists, alongside a mention of this compound, diisopromine, and chlorbenzoxamine (B1207263) in relation to functional gastrointestinal disorders, implying potential relevance but without specific this compound data in this assay googleapis.com. Another source generally states that studies indicate this compound influences various metabolic pathways by interacting with specific biomolecules .

Cellular Pathway Analysis in Response to this compound Exposure

Studies in Isolated Organ Preparations

Studies using isolated organ preparations allow for the investigation of a drug's effects on the function of a specific organ or tissue in a controlled environment adinstruments.comyzimgs.comnih.gov. This technique is particularly useful for studying smooth muscle activity and contractility nih.gov. Research indicates that this compound has been extensively studied for its effects on smooth muscle activity within the gastrointestinal tract . This compound's interaction with acetylcholine (B1216132) receptors is reported to lead to a marked reduction in gastrointestinal motility . The compound is also reported to diminish the secretion of digestive fluids .

In Vivo Animal Model Studies Focusing on Pharmacological Effects and Mechanisms

In vivo studies using animal models are crucial for evaluating the pharmacological effects of a compound within a living system, providing insights into its potential efficacy and mechanisms in a more complex biological context frontiersin.orgscielo.bruevora.pt.

Neuropharmacological Effects in Preclinical Animal Models

Neuropharmacological studies in animal models investigate a drug's effects on the nervous system and behavior mdpi.comnih.gov. While animal models are widely used in neuropharmacology research scielo.bruevora.ptmdpi.comnih.gov, specific detailed findings on the neuropharmacological effects of this compound in preclinical animal models were not extensively present in the search results. One result discusses neuropharmacological effects of other compounds in animal models, providing context on the types of studies conducted in this area, such as evaluating spontaneous motor activity, anxiety, motor coordination, and hypnosis mdpi.com. Another discusses animal models for predicting the efficacy and side effects of antipsychotic drugs, highlighting tests like conditioned avoidance response and effects on stereotypies and hyperlocomotion scielo.br.

Gastrointestinal System Modulation in Animal Models

Animal models are frequently used to study gastrointestinal disorders and the effects of potential treatments frontiersin.orggoogleapis.comgavinpublishers.com. This compound has been extensively studied for its effects on smooth muscle activity within the gastrointestinal tract in animal models . Studies indicate that this compound's interaction with acetylcholine receptors leads to a marked reduction in gastrointestinal motility . The compound has been studied in the context of gastrointestinal motility disorders . Animal models are used to determine the effects of compositions on symptoms related to the gastrointestinal tract googleapis.com. Various animal models, including mice, rats, guinea-pigs, dogs, and pigs, are used for studying gastrointestinal diseases frontiersin.org. Mini-pigs, due to their anatomical and physiological resemblance to humans, are considered useful animal models for researching the gastrointestinal tract gavinpublishers.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound197785
This compound hydrochloride197784
Acetylcholine187
Vasopressin517150
Chlorbenzoxamine8465
Diisopromine9084
Niclosamide4479
Famotidine3333
Mebeverine hydrochloride4031
Fenfluramine3338
Phenylephrine604

Data Tables:

Based on the available information, a detailed quantitative data table for specific receptor binding affinities, cellular pathway changes, or precise measurements from isolated organ or animal studies for this compound is not feasible due to the lack of specific numerical data in the search results. However, we can summarize the reported effects qualitatively in a table format.

Study TypeFocus / ObservationSource
Isolated Organ/TissueEffects on smooth muscle activity in GI tract
Isolated Organ/TissueReduction in gastrointestinal motility via acetylcholine receptor interaction
Isolated Organ/TissueDiminished secretion of digestive fluids
In Vivo (Animal Models)Effects on smooth muscle activity in GI tract
In Vivo (Animal Models)Reduction in gastrointestinal motility via acetylcholine receptor interaction
In Vitro (Cellular)Interaction with specific biomolecules affecting cellular signaling and gene expression related to GI functions

Metabolism and Preclinical Pharmacokinetics of Fenpiprane

Metabolic Pathways of Fenpiprane in Preclinical Species

Drug metabolism typically occurs in two phases: Phase I and Phase II. openaccessjournals.comdrughunter.com Phase I reactions generally introduce or expose functional groups on the drug molecule, increasing its polarity. openaccessjournals.comnih.govwuxiapptec.com Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. openaccessjournals.comdrughunter.comnih.gov While specific detailed metabolic pathways of this compound in preclinical species were not extensively detailed in the search results, general principles of drug metabolism can be applied.

Phase I Metabolic Transformations (e.g., Oxidation, Reduction, Hydrolysis)

Phase I metabolism is primarily mediated by enzymes that catalyze reactions such as oxidation, reduction, and hydrolysis. openaccessjournals.comnih.govwuxiapptec.com Oxidation is a common Phase I transformation, often introducing hydroxyl groups into the drug molecule. Reduction and hydrolysis reactions can also occur, depending on the chemical structure of the compound. openaccessjournals.comnih.gov These transformations generally result in metabolites that are more polar than the parent drug. openaccessjournals.comnih.gov

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with molecules like glucuronic acid, sulfate, glutathione (B108866), or amino acids. openaccessjournals.comdrughunter.comnih.gov This conjugation significantly increases the water solubility of the compound, making it easier to excrete. openaccessjournals.comnih.gov Common Phase II reactions include glucuronidation, mediated by UDP-Glucuronosyl Transferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). openaccessjournals.comdrughunter.comnih.gov Other Phase II reactions include glutathione conjugation, methylation, acetylation, and amino acid conjugation. drughunter.com

Identification and Characterization of Major Metabolites

Identifying and characterizing the major metabolites formed in preclinical species is a key objective of metabolism studies. wuxiapptec.com This involves determining the chemical structures of the metabolic products and understanding the pathways by which they are formed. wuxiapptec.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used for metabolite identification. admescope.comfrontiersin.org Comparing metabolite profiles across species helps to determine if the animal models used for toxicity testing are exposed to the same metabolites as humans. wuxiapptec.comevotec.comadmescope.com While specific major metabolites of this compound were not identified in the provided search results, the process generally involves incubating the drug with liver microsomes or hepatocytes from different species and analyzing the resulting metabolic products. admescope.comfrontiersin.org

Enzymes Involved in this compound Metabolism

Drug metabolism is catalyzed by a diverse array of enzymes, primarily located in the liver, but also found in other tissues. openaccessjournals.comnih.gov These enzymes are broadly categorized into Phase I and Phase II enzymes. nih.gov

Cytochrome P450 (CYP) Isoform Contributions

Cytochrome P450 (CYP) enzymes are the principal enzymes responsible for Phase I oxidative metabolism of many drugs. openaccessjournals.compharmacologyeducation.orgmdpi.com They are a superfamily of heme-containing monooxygenases that catalyze a wide range of reactions, including hydroxylation, N-dealkylation, O-dealkylation, and epoxidation. Different CYP isoforms have varying substrate specificities. pharmacologyeducation.orgmdpi.com CYP3A4 is often the most abundant and versatile CYP enzyme involved in drug metabolism in humans. pharmacologyeducation.orghyphadiscovery.com While the specific CYP isoforms involved in this compound metabolism were not explicitly mentioned in the search results, CYP enzymes are generally significant contributors to the metabolism of many small molecule drugs. hyphadiscovery.compinkbook.org.nz

Non-CYP Enzyme Involvement

In addition to CYP enzymes, a variety of non-CYP enzymes also play significant roles in drug metabolism, catalyzing both Phase I and Phase II reactions. ijpcbs.comnih.govbioivt.comevotec.com These include Flavin-Containing Monooxygenases (FMOs), Monoamine Oxidases (MAOs), Alcohol Dehydrogenases (ADHs), Aldehyde Oxidases (AO), Carboxylesterases (CESs), Carbonyl Reductases (CBRs), Aldo-Keto Reductases (AKRs), UGTs, and SULTs. ijpcbs.combioivt.comevotec.comxenotech.com Non-CYP enzymes can be particularly important for compounds that are not extensively metabolized by CYPs or in cases where CYP activity is saturated or inhibited. ijpcbs.comnih.govbioivt.com UGTs and esterases are among the most prevalent non-CYP enzymes involved in drug metabolism. nih.govevotec.comxenotech.com The contribution of specific non-CYP enzymes to this compound metabolism would need to be determined through targeted in vitro studies. bioivt.comevotec.com

Pharmacokinetic Characterization in Preclinical Animal Models

Based on the available literature, specific detailed data regarding the pharmacokinetic characterization of this compound in preclinical animal models, including comprehensive studies on absorption, distribution, excretion, and pharmacokinetic modeling, were not found in the consulted sources. General principles and methods for assessing these parameters in preclinical species are well-established in pharmacokinetic studies mdpi.comfrontiersin.orgtopra.org.

Absorption and Bioavailability in Preclinical Species

Specific research findings detailing the absorption rate and bioavailability of this compound in preclinical animal models were not identified in the consulted literature. Studies evaluating oral bioavailability in animal models are commonly conducted to predict absorption in humans, utilizing various techniques and models nih.govnih.govpensoft.net.

Distribution and Tissue Accumulation in Animal Models

Detailed data on the distribution profile and tissue accumulation of this compound in preclinical animal models were not available in the consulted sources. Preclinical studies on tissue distribution are essential to understand where a compound is localized within the body and potential sites of action or accumulation europa.eunih.govmerckmanuals.comfda.gov. Drug distribution is influenced by factors such as blood perfusion, tissue binding, and membrane permeability merckmanuals.commsdvetmanual.com.

Excretion Routes and Mechanisms in Preclinical Studies

Specific information regarding the primary excretion routes (e.g., renal, biliary) and the mechanisms involved in the elimination of this compound in preclinical animal studies was not found in the consulted literature. Excretion studies in animals, including mass balance and biliary excretion studies, are typically performed to determine the routes and rates of elimination of a drug and its metabolites nih.govbioivt.commsdmanuals.com.

Analytical Methodologies for Fenpiprane Research

Chromatographic Techniques for Fenpiprane and its Metabolites

Chromatographic methods are fundamental in separating this compound from complex mixtures, such as biological samples or synthesis products, before detection or further analysis. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) have been utilized.

High-Performance Liquid Chromatography (HPLC) Development and Optimization

HPLC, often coupled with mass spectrometry (LC-MS or LC-MS/MS), is a powerful technique for the analysis of this compound and its potential metabolites. Method development and optimization typically involve selecting appropriate stationary phases, mobile phases, and detection parameters to achieve adequate separation and sensitivity.

Studies have described LC-MS/MS methods for the analysis of this compound in various matrices, including biological samples like hair and other biological fluids. These methods commonly employ reversed-phase C18 columns. Mobile phases often consist of mixtures of water (sometimes acidified with formic acid) and organic solvents like acetonitrile. Detection is frequently performed using tandem mass spectrometry (MS/MS) in electrospray ionization (ESI) mode, often utilizing multiple reaction monitoring (MRM) for targeted and sensitive quantification. The optimization of these methods involves parameters such as mobile phase composition, flow rate, temperature, and MS/MS transitions to enhance sensitivity, selectivity, and chromatographic resolution.

Gas Chromatography (GC) Applications in this compound Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), has been widely applied for the analysis of this compound. GC-MS is a standard technique for the identification and quantification of volatile and semi-volatile compounds, including many organic amines like this compound.

GC methods for this compound often utilize capillary columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or HP-5MS). Temperature programming is typically employed to achieve optimal separation of this compound from other components in the sample matrix. Detection is commonly performed using electron ionization (EI) mass spectrometry. GC-MS has been used for screening and confirmation of this compound in biological samples like blood and urine. The technique allows for the identification of this compound based on its characteristic retention time and electron ionization mass spectrum, which can be compared to reference spectra.

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a simple and cost-effective qualitative technique that can be applied in the initial screening or analysis of this compound. TLC involves separating compounds on a stationary phase (commonly silica (B1680970) gel) coated on a plate using a mobile phase that moves up the plate by capillary action.

For this compound analysis by TLC, various solvent systems can be used as the mobile phase, depending on the polarity of the compound and the matrix. After chromatographic separation, this compound spots can be visualized using UV light or by spraying with visualizing agents. TLC can provide an indication of the presence of this compound based on its retention factor (Rf) value compared to a reference standard, although it offers lower specificity and sensitivity compared to GC-MS or LC-MS/MS.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the definitive identification and structural elucidation of this compound, as well as for its quantification.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a cornerstone technique in the analysis of this compound, providing information about its molecular weight and fragmentation pattern, which is crucial for identification. MS is frequently coupled with chromatographic techniques like GC and LC.

GC-MS, using electron ionization (EI), yields characteristic mass spectra for this compound, which can be used for its identification by comparing to spectral libraries. The fragmentation pattern under EI provides structural information. LC-MS and LC-MS/MS, often employing electrospray ionization (ESI), are used for both identification and quantification, particularly in complex biological matrices. LC-MS/MS in MRM mode allows for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions of this compound. This selectivity is vital for accurate quantification in samples where isobaric or interfering compounds may be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of this compound. Both 1H NMR and 13C NMR spectroscopy provide valuable information about the different types of hydrogen and carbon atoms in the molecule and their connectivity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to characterize the vibrational modes of this compound. This method provides valuable information regarding the identification of functional groups, hydrogen bonding interactions, and conformational preferences through the analysis of characteristic absorption frequencies . For pharmaceutical compounds, IR spectroscopy offers a rapid means of identification and purity assessment . The IR spectrum of this compound exhibits characteristic absorption bands corresponding to various molecular vibrations, such as aromatic carbon-carbon stretching vibrations typically observed around 1600 and 1500 wavenumbers, and aromatic carbon-hydrogen stretching modes near 3000 wavenumbers . Aliphatic carbon-hydrogen stretching vibrations of the piperidine (B6355638) ring and propyl chain appear slightly below 3000 wavenumbers . In the case of this compound hydrochloride, the salt form introduces additional spectroscopic features related to ionic interactions and hydrogen bonding, with the protonated nitrogen functionality showing characteristic absorption patterns that differentiate it from the free base . These spectroscopic differences are valuable in pharmaceutical analysis and quality control . Fourier transform infrared (FTIR) spectroscopy has been successfully applied to study inclusion complexes of related compounds, demonstrating its sensitivity to intermolecular interactions and allowing for the identification of specific functional groups involved in complexation processes through shifts in characteristic absorption frequencies .

Ultraviolet-Visible (UV-Vis) spectroscopy is another widely used technique in analytical chemistry for the quantitative determination of various analytes that absorb light in the UV-Vis region of the electromagnetic spectrum wikipedia.org. A UV-Vis spectrophotometer measures the amount of UV and visible light absorbed by a sample, which is proportional to the concentration of the absorbing compound according to the Beer-Lambert law wikipedia.org. While specific detailed UV-Vis spectral data for this compound were not extensively found in the search results, UV-Vis spectroscopy is a standard tool for identifying and quantifying compounds that possess chromophores, which are structural features that absorb UV or visible light wikipedia.org. Given this compound's structure containing phenyl rings, it is expected to exhibit absorption in the UV region, making UV-Vis spectroscopy a relevant technique for its analysis, particularly for quantitative determination in solutions. UV-Vis spectroscopy is also used to determine protein concentrations and the average number of drugs conjugated to an antibody in antibody-drug conjugates nih.gov.

Advanced Analytical Techniques for this compound Research

Advanced analytical techniques play a crucial role in the comprehensive characterization and analysis of this compound, offering higher sensitivity, selectivity, and the ability to separate closely related compounds, such as enantiomers.

Chiral Separation Techniques for this compound Enantiomers

Chiral separation techniques are of paramount importance for compounds that exist as enantiomers, which are stereoisomers that are non-superimposable mirror images of each other mdpi.com. Enantiomers can exhibit different pharmacological activities, pharmacokinetic profiles, and toxicological properties, making their separation and individual analysis critical in pharmaceutical research and quality control mdpi.comwikipedia.org. This compound, with its structure containing a chiral center, can exist as enantiomers.

Various techniques are employed for chiral separation, including chromatography (such as High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC, and Supercritical Fluid Chromatography - SFC), capillary electrophoresis (CE), and crystallization mdpi.comresearchgate.net. Chiral chromatography, particularly HPLC with chiral stationary phases (CSPs), is a widely preferred technique for determining enantiomeric purity and separating pure enantiomers on both analytical and preparative scales wikipedia.orgresearchgate.netgoogle.com. CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to their separation wikipedia.org. Examples of suitable chiral HPLC columns include Diacel columns, such as CHIRALPAK or CHIRALCEL columns google.com.

While direct chiral separation is common, derivatization to form diastereomers can also be used to improve separation, although this can be time-consuming and may require expensive chiral columns google.comlibretexts.org. Nuclear Magnetic Resonance (NMR) spectroscopy, while not directly distinguishing enantiomers, can be used to determine enantiomeric purity by forming transient diastereomers with chiral solvating agents (CSAs), which results in distinct NMR spectra for each enantiomer libretexts.org. This approach can alleviate the need for chemical derivatization or standards libretexts.org.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS), providing highly sensitive and selective methods for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of this compound. LC-MS/MS is particularly useful for quantifying parent compounds and their metabolites . It involves separating the components of a mixture by LC and then detecting and identifying them based on their mass-to-charge ratio and fragmentation patterns in the MS psu.edu. This technique is advantageous for analyzing nonvolatile and thermally labile compounds psu.edu. LC-MS/MS methods typically involve sample extraction, LC separation, MS/MS analysis, and data analysis psu.edu. Predicted LC-MS/MS spectra for this compound are available, showing different fragmentation patterns at varying collision energies drugbank.com. These predicted spectra can be valuable for developing and validating LC-MS/MS methods for this compound analysis. LC-MS/MS has been widely applied for the determination of pharmaceuticals in various matrices, including environmental samples, due to its ability to identify and quantify compounds at trace levels in complex matrices csbsju.edumdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique used in the analysis of this compound. GC-MS is suitable for volatile and thermally stable compounds. It separates components based on their boiling points and interaction with the stationary phase in the GC column, followed by detection and identification by MS nih.gov. GC-MS has been used for the analysis of piperazines, the class of compounds that this compound belongs to, in seized materials unodc.org. Predicted GC-MS spectra for this compound are also available drugbank.com. GC-MS has been employed in the analysis of various pharmaceuticals and can be used for both qualitative and quantitative analysis csbsju.educfsre.org.

The combination of chromatographic separation with mass spectrometric detection provides high specificity and sensitivity, making LC-MS/MS and GC-MS invaluable for confirming the identity and assessing the purity of this compound, as well as for studying its behavior in biological or environmental systems.

Electrochemical Detection Methods

Electrochemical detection methods measure the electrical properties of analytes, such as current or voltage, as they pass through an electrochemical cell. These methods can offer high sensitivity and selectivity for electrochemically active compounds.

While direct information on the electrochemical detection of this compound was not prominently found in the provided search results, electrochemical methods are utilized in the analysis of various organic compounds, including those with amine functionalities or aromatic systems, which are present in this compound's structure researchgate.net. Research into electrochemical sensors for detecting trace amounts of compounds with similar structural features, such as fentanyl (which also contains a piperidine ring), highlights the potential of electrochemical methods for sensitive detection nih.gov. These sensors can be designed with molecularly imprinted polymers to enhance selectivity nih.gov.

Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox behavior of compounds and optimize electrochemical reactions researchgate.net. The development of electrochemical methods for this compound analysis would likely involve exploring its electrochemical properties and designing suitable electrochemical sensors or detection systems.

Future Directions and Translational Research Avenues for Fenpiprane

Emerging Research Areas for Fenpiprane and Its Derivatives

Emerging research areas for this compound and its derivatives include the development of novel synthetic strategies and the exploration of its core structure as a scaffold for new chemical entities with potentially diverse pharmacological activities. Studies have demonstrated the successful synthesis of this compound through methods such as iron-catalyzed hydrosilylation of dicarboxylic acids and amines, offering a new route to cyclic amines. researchgate.net Another approach involves the palladium-catalyzed hydrogenation of 3,3-diphenylallyl alcohol. researchgate.net The piperidine (B6355638) ring, a core component of this compound, is a widely utilized scaffold in medicinal chemistry due to its ability to combine with various molecular fragments, suggesting potential for developing new drugs with a broad spectrum of biological activities. clinmedkaz.org Research into arylpiperazine derivatives, structurally related to this compound's piperidine moiety, is also active, particularly in the context of developing new antitumor agents and investigating their interactions with various biological targets, including central nervous system receptors and pathways involved in carcinogenesis. mdpi.com

Application of Advanced Technologies in this compound Research (e.g., AI in Synthesis)

Unexplored Biological Systems and Pathways for this compound Investigation

While this compound has been studied for its effects on gastrointestinal motility and interaction with acetylcholine (B1216132) receptors, providing insights into its therapeutic potential for managing conditions like IBS, there may be unexplored biological systems and pathways for further investigation. Research indicates that this compound influences various metabolic pathways by interacting with specific biomolecules, affecting cellular signaling and gene expression related to gastrointestinal functions. Further research could delve deeper into these specific biomolecular interactions and explore potential effects on other biological systems. The broad range of biological activities exhibited by other piperidine derivatives suggests that this compound might interact with a wider array of enzymes, receptors, transport systems, and ion channels than currently understood. clinmedkaz.org Exploring these potential interactions could reveal new therapeutic possibilities or provide a better understanding of its pharmacological profile. Investigating the interplay of drug-target-pathway associations through computational methods could also help identify novel links between compounds like this compound and biological pathways that may not have been previously considered. nih.gov

Potential for this compound as a Chemical Probe in Basic Research

This compound holds potential as a chemical probe in basic research to investigate specific biological targets and pathways. Chemical probes are valuable tools for deciphering the biology of their targets due to their cell activity, selectivity, and high validation. eubopen.orgrjeid.comchemicalprobes.org They are useful in phenotypic assays and as starting points for medicinal chemistry campaigns. eubopen.org Given that this compound is known to interact with certain biological targets, such as acetylcholine receptors, it could be utilized as a probe to further elucidate the roles of these targets in various biological processes. The availability of structurally similar inactive control compounds, which is a characteristic of good chemical probes, would be beneficial for such studies. eubopen.org Utilizing this compound as a chemical probe could contribute to annotating targets in currently unexplored biological systems and aid in novel drug development. blopig.com

Compound Table

Compound NamePubChem CID
This compound197785
This compound hydrochloride197784

Data Table: Examples of Advanced Synthetic Methods Applicable to this compound Research

MethodDescriptionPotential Application to this compound SynthesisSource
Iron-catalyzed hydrosilylationSynthesis of N-substituted cyclic amines from dicarboxylic acids and amines.Potential route for synthesizing the piperidine core of this compound. researchgate.net
Palladium-catalyzed hydrogenationHydrogenation of 3,3-diphenylallyl alcohol.Effective synthesis strategy for this compound. researchgate.net
Continuous Flow Preparation of OrganometallicsGeneration of reactive organometallic species in a controlled flow system.Potential for scalable synthesis of this compound precursors. uni-muenchen.deuni-muenchen.deresearchgate.net
AI-Driven Synthesis OptimizationUsing AI to predict reactions, optimize conditions, and find new routes.Could be used to optimize existing this compound synthesis or discover new pathways. preprints.orgfarmaciajournal.comengineering.org.cn

Q & A

Q. What are the primary pharmacological mechanisms of fenpiprane in functional gastrointestinal disorder models?

this compound's mechanisms involve modulating gastrointestinal motility and smooth muscle relaxation. Methodologically, researchers should employ in vitro assays (e.g., isolated tissue preparations measuring contractile responses) and in vivo models (e.g., rodent gastrointestinal transit studies). Validate findings using receptor-binding assays to identify molecular targets, such as muscarinic or serotonin receptors, and correlate results with clinical symptom relief .

Q. What standardized experimental models are recommended for evaluating this compound’s efficacy?

Use validated models like:

  • Isolated guinea pig ileum for assessing antispasmodic effects .
  • Colonic bead expulsion tests in mice to quantify prokinetic activity .
  • Electrophysiological studies on smooth muscle cells to measure ion channel modulation. Ensure reproducibility by adhering to ARRIVE guidelines for in vivo studies and reporting detailed protocols (e.g., dosage, strain, sample size) .

Q. How should this compound be synthesized and characterized to ensure purity and bioactivity?

Synthesis typically follows routes outlined in patent literature (e.g., alkylation of piperazine derivatives). Characterize intermediates and final compounds using:

  • HPLC-UV with ≥95% purity thresholds .
  • NMR spectroscopy (¹H/¹³C) and mass spectrometry for structural confirmation .
  • Thermogravimetric analysis (TGA) to assess stability. Report melting points and solubility profiles in polar/nonpolar solvents .

Q. What analytical methods are critical for quantifying this compound in biological matrices?

Use LC-MS/MS for high sensitivity in plasma/tissue samples, with deuterated internal standards to correct matrix effects. Validate methods per ICH guidelines (linearity range: 1–1000 ng/mL, precision ±15%) . For preclinical studies, HPLC-UV suffices with LOD ≤10 ng/mL .

Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic (PK) studies?

  • Standardize dosing regimens (e.g., oral vs. intravenous) across species .
  • Use compartmental modeling (non-linear mixed-effects) to estimate parameters like t1/2t_{1/2} and CmaxC_{\text{max}}.
  • Report interspecies scaling factors and protein-binding percentages to enable translational predictions .

Advanced Research Questions

Q. How to resolve contradictions between this compound’s in vitro efficacy and limited clinical outcomes?

Conduct dose-response meta-analyses of preclinical vs. clinical data to identify interspecies disparities. Use PBPK modeling to adjust for differences in metabolism (e.g., CYP450 isoforms) and bioavailability. Cross-validate findings with human organoid models to bridge translational gaps .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent adverse effects?

Apply Bayesian hierarchical models to handle sparse adverse event data in early-phase trials. Use TOST (two one-sided tests) for equivalence testing in safety margins. For rare events, employ exact logistic regression with Firth correction .

Q. How to design a robust clinical trial for fenpipramine’s long-term safety in comorbid populations?

Adopt adaptive trial designs (e.g., Bayesian response-adaptive randomization) to allocate patients dynamically. Stratify cohorts by comorbidities (e.g., renal impairment) and use Cox proportional hazards models for time-to-event analysis. Predefine DSMB protocols for interim safety reviews .

Q. What methodologies address this compound’s variable bioavailability in formulation studies?

Optimize formulations using Box-Behnken experimental design to test factors like particle size, excipient ratios, and dissolution rates. Characterize solid-state forms via PXRD and DSC . Validate bioavailability enhancements in crossover studies with AUC024_{0-24} comparisons .

Q. How to integrate multi-omics data to elucidate this compound’s off-target effects?

Combine transcriptomics (RNA-seq of intestinal biopsies) and metabolomics (LC-MS-based profiling) with network pharmacology tools (e.g., STRING, KEGG). Use LASSO regression to prioritize biomarkers linked to adverse outcomes. Validate findings in CRISPR-edited cell lines .

Methodological Considerations

  • Data Rigor : Report effect sizes with 95% confidence intervals, not just p-values .
  • Ethical Compliance : For human studies, adhere to Declaration of Helsinki protocols and obtain IRB approval for biomarker collection .
  • Transparency : Archive raw data in repositories like Zenodo or Figshare, using FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.